molecular formula C6H6N2O2S B2701576 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 933731-75-0

5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B2701576
CAS No.: 933731-75-0
M. Wt: 170.19
InChI Key: NSSSGANQKFLZQR-UHFFFAOYSA-N
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Description

5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O2S. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often include the presence of electron-withdrawing substituents in the starting bromo ketone, which can lead to competing reactions and the formation of 2,5-diarylfurans .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of imidazole and thiazole rings, which provides unique spatial and electronic properties.

Biological Activity

5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS Number: 933731-75-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound’s pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₆N₂O₂S
  • Molecular Weight : 158.19 g/mol
  • Structure : The compound features a fused imidazole-thiazole ring system with a carboxylic acid functional group.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MCF7 (breast cancer)

Table 1 summarizes the cytotoxicity data of this compound against selected cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa14.31Induction of apoptosis
A5498.55Inhibition of cell proliferation
MCF77.01Cell cycle arrest

The compound was shown to induce apoptosis in HeLa cells through activation of the caspase pathway and inhibition of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

This compound also acts as an inhibitor for several key enzymes involved in cancer progression:

  • Topoisomerase II : The compound demonstrated an IC₅₀ value of 0.067 µM against topoisomerase II, indicating potent inhibition that could disrupt DNA replication in cancer cells .
  • Xanthine Oxidase : Preliminary studies suggest that it may exhibit inhibitory effects on xanthine oxidase with potential implications for gout and hyperuricemia treatment .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.
  • Cell Cycle Arrest : It affects the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress in cancer cells.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • A study by Zhang et al. demonstrated its efficacy in inhibiting tumor growth in vivo using xenograft models with A549 cells. The treatment resulted in a significant reduction in tumor size compared to control groups .
  • Another investigation focused on its role as a dual inhibitor of both topoisomerase II and xanthine oxidase, suggesting a multifaceted approach to targeting cancer and metabolic disorders simultaneously .

Properties

IUPAC Name

5,6-dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5(10)4-3-11-6-7-1-2-8(4)6/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSSGANQKFLZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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